molecular formula C14H13FN2O3S B12196880 Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- CAS No. 438221-98-8

Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-

Cat. No.: B12196880
CAS No.: 438221-98-8
M. Wt: 308.33 g/mol
InChI Key: WFJZDTGTNLROSX-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone with a 4-oxo-4-[(heterocyclic)amino] substitution. The heterocyclic moiety is a 4-(4-fluorophenyl)-5-methyl-2-thiazolyl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

438221-98-8

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

4-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H13FN2O3S/c1-8-13(9-2-4-10(15)5-3-9)17-14(21-8)16-11(18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

WFJZDTGTNLROSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Reaction Scheme :
α-Haloketone + Thioamide → Thiazole Ring

Key Steps :

  • α-Haloketone Preparation :

    • 4-Fluoroacetophenone is brominated to form 2-bromo-4-fluoroacetophenone.

  • Cyclization with Thiourea :

    • Reaction with thiourea in ethanol under acidic conditions (e.g., HCl) forms the thiazole ring.

  • Methylation :

    • Introduction of a methyl group at the 5-position via alkylation (e.g., using methyl iodide in basic conditions).

Example Reaction Conditions :

ParameterValue/DescriptionSource
SolventEthanol, THF, or DMF
CatalystBF3·Et2O, POCl3, or Fe powder
Temperature60–100°C (reflux)
Yield40–75% (varies by substituent)

Suzuki-Miyaura Coupling

Reaction Scheme :
4-Fluorophenylboronic Acid + Bromothiazole → 4-(4-Fluorophenyl)-5-Methyl-2-Thiazolyl Group

Key Steps :

  • Bromination of Thiazole :

    • A preformed thiazole is brominated at the 4-position using POCl3 or NBS.

  • Cross-Coupling :

    • Pd(OAc)2/Xantphos catalyzes coupling with 4-fluorophenylboronic acid in a polar aprotic solvent (e.g., dioxane).

Optimized Conditions :

ParameterValue/DescriptionSource
Catalyst SystemPd(OAc)2/Xantphos (1:2 molar ratio)
BaseNMM (N-Methylmorpholine)
Temperature80–100°C (reflux)
Yield60–85%

Butanoic Acid Core Functionalization

The butanoic acid moiety is functionalized to introduce the amino group at the 4-position.

Oxidative Functionalization

Reaction Scheme :
Butyric Acid Derivative → 4-Amino-4-Oxo-Butanoic Acid

Key Steps :

  • Ozonolysis :

    • 4-Amino-2-methylene-4-oxo-butanoic acid is treated with ozone in aqueous solution to yield 4-amino-2,4-dioxobutanoic acid.

  • Reductive Amination :

    • Formaldehyde and ammonia are removed via evaporation, leaving the oxidized core.

Critical Conditions :

ParameterValue/DescriptionSource
Ozone Flow Rate1–2 L/min
Reaction Time90 minutes to 6.5 days
YieldQuantitative (after evaporation)

Condensation Reactions

Reaction Scheme :
β-Keto Ester + Amine → 4-Amino-4-Oxo-Butanoic Acid

Example :
Ethyl 4-bromo-3-oxopentanoate reacts with thiourea derivatives under basic conditions (e.g., NaOH) to form the amide linkage.

Key Reagents :

ReagentRoleSource
Thiourea DerivativeNucleophile for amide bond formation
NaOHBase catalyst

Coupling of Thiazole to Butanoic Acid

The thiazole ring is attached to the butanoic acid core via nucleophilic substitution or amide bond formation .

Amide Coupling

Reaction Scheme :
Butanoic Acid Chloride + Thiazolylamine → Target Compound

Steps :

  • Activation of Carboxylic Acid :

    • Butanoic acid is converted to its acid chloride using SOCl2 or PCl5.

  • Amination :

    • The acid chloride reacts with 4-(4-fluorophenyl)-5-methyl-2-thiazolylamine in anhydrous THF or DMF.

Example Protocol :

ParameterValue/DescriptionSource
SolventTHF, DMF, or DCM
BaseEt3N or DMAP
Temperature0–25°C (controlled addition)

Nucleophilic Substitution

Reaction Scheme :
4-Bromo-Butanoic Acid + Thiazolylamine → Target Compound

Conditions :

ParameterValue/DescriptionSource
CatalystK2CO3 or Cs2CO3
SolventDMF or DMSO
Temperature80–120°C (reflux)

Comparison of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Hantzsch Synthesis High atom economy, scalableRequires harsh conditions40–75%
Suzuki Coupling Selective, versatile substituentsExpensive catalysts60–85%
Ozonolysis Clean oxidationOzone handling risks80–100%
Amide Coupling Simple, widely applicableAcid chloride instability50–70%

Challenges and Optimization Strategies

  • Stereochemical Control :

    • The 5-methyl group on the thiazole ring requires precise regioselectivity during alkylation.

  • Solubility Issues :

    • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling.

  • Purification :

    • Column chromatography (silica gel, 5% acetone/hexane) is critical for isolating the final product.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Preferred for Suzuki-Miyaura coupling to enhance heat management and catalyst turnover.

  • Catalyst Recycling : Pd catalysts can be recovered via filtration or solvent extraction.

  • Cost Analysis :

    ComponentEstimated Cost (USD/kg)
    4-Fluorophenylboronic Acid150–200
    Pd(OAc)2/Xantphos300–400

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituent on Aromatic Ring Heterocycle Type Functional Group Molecular Formula Molar Mass (g/mol) Evidence ID
Target Compound 4-Fluorophenyl 5-Methyl-2-thiazolyl Carboxylic acid Not Provided Not Provided -
4-(4-Bromophenyl) Analog (Compound 13) 4-Bromophenyl 1,3,4-Thiadiazolyl Carboxylic acid C₂₁H₁₇BrN₄O₅S ~533.3
3-Nitrophenyl Analog 3-Nitrophenyl 4,5-Dihydro-2-thiazolyl Carboxylic acid C₁₃H₁₆N₄O₅S 340.35
4-Methylphenyl Analog 4-Methylphenyl None (Simple aniline) Carboxylic acid C₁₁H₁₃NO₃ Not Provided
Triphenylmethyl (Trityl) Analog Triphenylmethyl None Carboxylic acid C₂₃H₂₁NO₃ 359.42
  • Fluorine vs.
  • Electron-Withdrawing Effects : The 3-nitrophenyl analog () introduces a strong electron-withdrawing nitro group, likely increasing the acidity of the carboxylic acid (pKa reduction) compared to the target’s fluorophenyl group .
  • Steric Effects : The trityl-substituted analog () exhibits significant steric hindrance, reducing solubility and reaction kinetics compared to the target’s smaller 4-fluorophenyl-thiazolyl group .

Physical and Chemical Properties

Property Target Compound 4-Bromophenyl Analog (13) 3-Nitrophenyl Analog Trityl Analog
Boiling Point (°C) Not Provided Not Provided Not Provided 622.3
Density (g/cm³) Not Provided Not Provided Not Provided 1.2
Molecular Weight Not Provided ~533.3 340.35 359.42
  • Boiling Points: The trityl analog’s exceptionally high boiling point (622.3°C) reflects its bulky, non-volatile structure .
  • Density : The trityl analog’s density (1.2 g/cm³) suggests compact molecular packing despite its large substituent .

Biological Activity

Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 4-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
  • Molecular Formula: C14H13FN2O3S
  • Molecular Weight: 308.33 g/mol
  • CAS Number: 438221-98-8

The compound features a butanoic acid backbone with a fluorophenyl group and a thiazole ring, which are critical for its biological activity.

Synthesis

The synthesis of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-, typically involves several steps:

  • Formation of the Thiazole Ring: A thioamide reacts with an α-haloketone under basic conditions.
  • Introduction of the Fluorophenyl Group: This is achieved through nucleophilic aromatic substitution.
  • Construction of the Butanoic Acid Backbone: This involves esterification and hydrolysis reactions.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, suggesting that butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- may possess similar properties .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings can enhance anticancer activity . For example, compounds similar to butanoic acid with specific substitutions have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundIC50 (µg/mL)Target Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431

The biological activity of butanoic acid is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate pathways related to oxidative stress and inflammation, which are critical in various disease processes .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to butanoic acid:

  • Antitumor Activity Study:
    • A study on thiazole derivatives indicated that specific substitutions can significantly enhance anti-cancer efficacy against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-donating groups was found to be beneficial for activity enhancement .
  • Antimicrobial Efficacy:
    • Research demonstrated that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups was essential for enhancing this activity .

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